Cas no 2034372-94-4 (2-bromo-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide)

2-Bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a pyrazole-pyridine scaffold, offering potential utility in medicinal chemistry and drug discovery. The bromo-substituted benzene sulfonamide moiety enhances reactivity for further functionalization, while the pyridyl-pyrazole group provides a versatile pharmacophore for targeting biological interactions. This compound is particularly valuable for researchers exploring kinase inhibitors or sulfonamide-based therapeutics due to its structural diversity and modifiable sites. Its well-defined synthetic route ensures reproducibility, making it suitable for lead optimization studies. The combination of electron-rich and electron-deficient regions within the molecule may facilitate selective binding in biochemical applications.
2-bromo-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide structure
2034372-94-4 structure
Product Name:2-bromo-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide
CAS No:2034372-94-4
MF:C16H15BrN4O2S
MW:407.284900903702
CID:5997101
PubChem ID:126852896
Update Time:2025-10-30

2-bromo-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide
    • 2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
    • F6525-5895
    • 2-bromo-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide
    • AKOS032466314
    • 2034372-94-4
    • Inchi: 1S/C16H15BrN4O2S/c17-15-3-1-2-4-16(15)24(22,23)20-9-10-21-12-14(11-19-21)13-5-7-18-8-6-13/h1-8,11-12,20H,9-10H2
    • InChI Key: HNSPAFKPJWRHSK-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1S(NCCN1C=C(C2C=CN=CC=2)C=N1)(=O)=O

Computed Properties

  • Exact Mass: 406.00991g/mol
  • Monoisotopic Mass: 406.00991g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 493
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 85.3Ų

2-bromo-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide Pricemore >>

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2-bromo-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide Related Literature

Additional information on 2-bromo-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide

2-Bromo-N-{2-[4-(Pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide (CAS No. 2034372-94-4)

The compound 2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide (CAS No. 2034372-94-4) is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a bromine atom, a sulfonamide group, and a pyridine ring fused with a pyrazole moiety. The integration of these functional groups makes it a promising candidate for various applications, particularly in drug discovery and development.

Recent advancements in synthetic chemistry have enabled the precise construction of such intricate molecules, allowing researchers to explore their unique properties and potential uses. The sulfonamide group in this compound is known for its ability to enhance bioavailability and stability, making it a valuable component in drug design. Additionally, the pyridine ring contributes to the molecule's aromaticity and electronic properties, which are critical for interactions with biological targets.

One of the most notable aspects of this compound is its pyrazole moiety, which has been shown to exhibit significant biological activity in various assays. Pyrazoles are known for their ability to act as hydrogen bond donors and acceptors, which can enhance the binding affinity of the molecule to its target proteins. Recent studies have demonstrated that compounds with similar structures can inhibit key enzymes involved in inflammatory pathways, suggesting potential applications in anti-inflammatory therapies.

The bromine atom present in this compound adds another layer of complexity and functionality. Bromine substitution can influence the molecule's lipophilicity and pharmacokinetic properties, which are essential for determining its suitability as a drug candidate. Furthermore, bromine-containing compounds are often precursors for other bioactive molecules, enabling further diversification in drug design.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic aromatic substitution, coupling reactions, and cyclization steps. The use of modern catalytic systems and microwave-assisted synthesis has significantly improved the efficiency and yield of such reactions. Researchers have also explored the use of green chemistry principles to minimize environmental impact during the synthesis process.

Recent studies have focused on the biological evaluation of this compound, particularly its ability to modulate cellular signaling pathways. For instance, investigations into its effects on kinase activity have revealed promising results, indicating potential applications in cancer therapy. Additionally, this compound has shown selectivity towards certain receptor subtypes, which could be advantageous in designing drugs with fewer off-target effects.

The structural versatility of 2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide makes it an attractive candidate for further exploration in medicinal chemistry. Its unique combination of functional groups provides a platform for rational drug design, enabling researchers to fine-tune its properties for specific therapeutic applications.

In conclusion, this compound represents a significant advancement in the field of organic synthesis and drug discovery. Its complex structure and diverse functional groups make it a valuable tool for researchers aiming to develop novel therapeutic agents. As ongoing studies continue to uncover its full potential, this compound is poised to play a crucial role in advancing medical science.

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